

# Antituberculosis activity of Phenylalanine betaine

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## Compound of Interest

Compound Name: Phenylalanine betaine

Cat. No.: B048186

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An In-depth Technical Guide on the Antituberculosis Activity of Phenylalanine Derivatives

Disclaimer: Extensive literature searches did not yield any specific data on the antituberculosis activity of **Phenylalanine betaine**. Therefore, this guide focuses on the documented antitubercular activities of various other phenylalanine derivatives to provide relevant insights for researchers, scientists, and drug development professionals.

## Introduction

Tuberculosis (TB), caused by *Mycobacterium tuberculosis* (M. tb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. While the specific compound **Phenylalanine betaine** has not been evaluated, the phenylalanine scaffold has served as a foundation for the development of several potent antitubercular agents. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanisms of action for notable phenylalanine derivatives with demonstrated activity against M. tb and other mycobacteria.

## Phenylalanine Amide Derivatives

A notable class of phenylalanine derivatives includes N $\alpha$ -2-thiophenoyl-d-phenylalanine-2-morpholinoanilide (MMV688845) and its analogs. These compounds have shown promising activity against various mycobacterial species.<sup>[1][2]</sup>

## Quantitative Data: In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro efficacy. The following table summarizes the MIC data for MMV688845 and its more potent derivatives.

Compound/Derivative	Target Organism	Assay Type	MIC <sub>90</sub> (μM)	Reference
MMV688845	Mycobacterium abscessus	Broth microdilution	6.25 - 12.5	[1][2]
MMV688845 Sulfone Derivatives	Mycobacterium abscessus	Broth microdilution	0.78	[2]
MMV688845 Analogs	Mycobacterium tuberculosis	Not specified	Data not available in abstract	[2]

## Experimental Protocols

A standard broth microdilution method is employed to determine the MIC of the synthesized compounds against various mycobacterial strains, including *M. abscessus*, *M. intracellulare*, *M. smegmatis*, and *M. tuberculosis*. [1][2]

- **Bacterial Culture:** Mycobacterial strains are cultured in appropriate liquid media (e.g., Middlebrook 7H9) to mid-log phase.
- **Compound Preparation:** Test compounds are serially diluted in a 96-well microplate.
- **Inoculation:** Each well is inoculated with a standardized suspension of the mycobacterial culture.
- **Incubation:** Plates are incubated at 37°C for a specified period (e.g., 7-14 days for *M. tuberculosis*).
- **Endpoint Determination:** Bacterial growth inhibition is assessed visually or using a growth indicator like Resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

To determine if a compound is bactericidal or bacteriostatic, a time-kill kinetics assay is performed.

- Exposure: A log-phase culture of mycobacteria is exposed to the test compound at concentrations corresponding to multiples of its MIC (e.g., 2x MIC).
- Sampling: Aliquots are removed at various time points (e.g., 0, 24, 48, 72 hours).
- Colony Forming Unit (CFU) Enumeration: The samples are serially diluted and plated on solid agar. The number of CFUs is counted after incubation.
- Analysis: A  $\geq 2$ -log<sub>10</sub> reduction in CFU/mL compared to the initial inoculum is typically considered bactericidal.[\[1\]](#)

## D-Phenylalanine-Benzoxazole Derivatives

The D-phenylalanine-benzoxazole derivative Q112 has emerged as a potent inhibitor of M. tuberculosis with a unique mechanism of action.[\[3\]](#)[\[4\]](#)

## Quantitative Data: In Vitro and Intracellular Activity

Compound	Target/Condition	Assay Type	MIC (μM)	Reference
Q112	M. tuberculosis H37Rv	Microplate Alamar Blue Assay (MABA)	0.78 - 1.5	[3]
Q112	M. tuberculosis H37Rv (in GAST/Fe medium)	MABA	1.56	[4]
Q112	M. tuberculosis H37Rv (in 7H9/ADC/Tw medium)	MABA	1.56	[4]
Q112	Macrophage-infected M. tuberculosis	Intracellular killing assay	Bactericidal activity observed	[3][4]
Q111 (L-phenylalanine enantiomer)	M. tuberculosis H37Rv	MABA	25 - 37	[3]

## Experimental Protocols

This is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.

- Plate Setup: Compounds are serially diluted in a 96-well plate containing Middlebrook 7H9 broth.
- Inoculation: Each well is inoculated with M. tuberculosis H37Rv.
- Incubation: Plates are incubated for 7 days at 37°C.
- Indicator Addition: A solution of Alamar Blue (resazurin) and Tween 80 is added to each well.

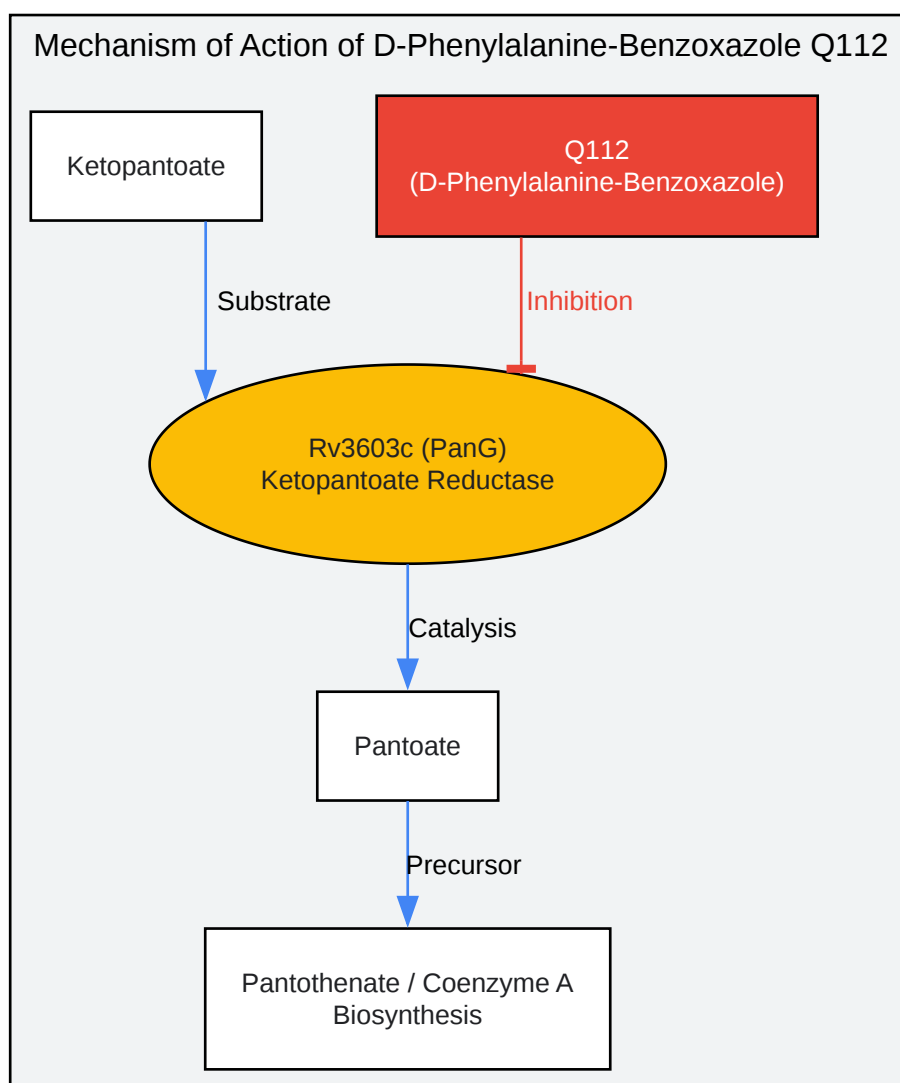
- Re-incubation: Plates are incubated for an additional 24 hours.
- Reading: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.

This assay assesses the ability of a compound to kill *M. tuberculosis* within host cells.

- Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in 24-well plates.
- Infection: Macrophages are infected with *M. tuberculosis* at a specific multiplicity of infection (MOI).
- Compound Treatment: After phagocytosis, the infected cells are treated with the test compound at various concentrations.
- Lysis and Plating: At different time points, the macrophages are lysed to release intracellular bacteria, which are then plated on solid agar to determine CFU counts.
- Analysis: A reduction in CFU counts in treated wells compared to untreated controls indicates intracellular activity.

## Mechanism of Action and Signaling Pathways

Metabolomic profiling has revealed that Q112 targets the pantothenate/coenzyme A biosynthetic pathway in *M. tuberculosis*.<sup>[3]</sup> Specifically, Q112 inhibits the enzyme ketopantoate reductase (KPR), encoded by the essential gene Rv3603c (PanG).<sup>[3]</sup> This inhibition leads to a depletion of pantoate, a key precursor for coenzyme A synthesis.<sup>[3]</sup>

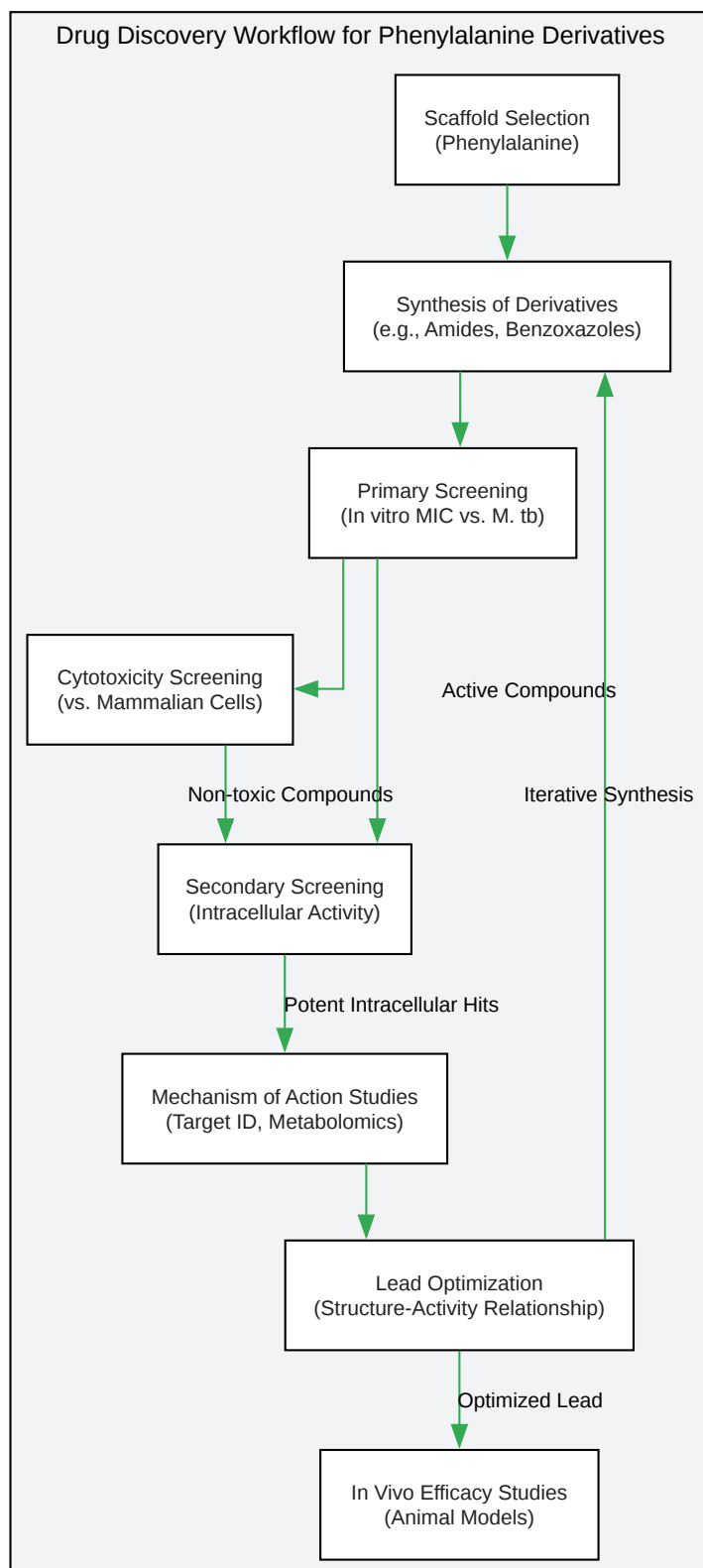


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Caption: Inhibition of the PanG enzyme by Q112 disrupts coenzyme A biosynthesis.

## General Experimental and Logic Workflow

The discovery and development of novel antitubercular agents from a chemical scaffold like phenylalanine follows a structured workflow.



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Caption: A logical workflow for the development of antitubercular phenylalanine derivatives.

## Conclusion

While data on **Phenylalanine betaine** is absent, the broader class of phenylalanine derivatives represents a promising area for antituberculosis drug discovery. Compounds like the D-phenylalanine-benzoxazoles demonstrate that this scaffold can be modified to yield potent and specific inhibitors of essential mycobacterial pathways. The detailed protocols and workflows provided herein offer a guide for the continued exploration and development of phenylalanine-based antitubercular agents. Future research should focus on optimizing the potency, safety, and pharmacokinetic properties of these lead compounds.

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